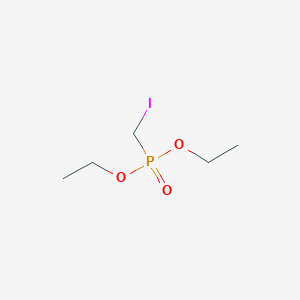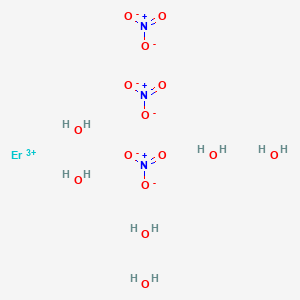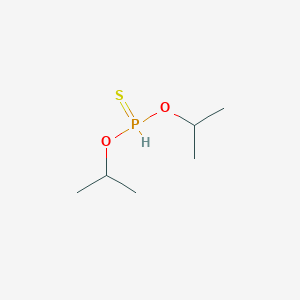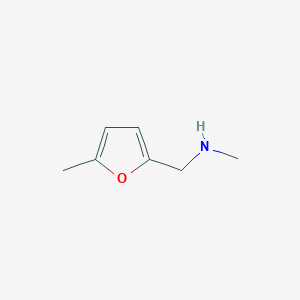
3-Propoxypyridine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine carboxylic acids and derivatives often involves reactions under specific conditions that can be influenced by factors such as heat, pH changes, and light. For instance, the self-assembly of amphoteric azopyridine carboxylic acids demonstrates the formation of intermolecular hydrogen bonds between pyridyl and carboxyl groups, leading to pseudopolymer structures. These structures undergo supramolecular depolymerization and polymerization upon heating and cooling, respectively (Aoki, Nakagawa, & Ichimura, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Propoxypyridine-2-carboxylic Acid is characterized by specific orientations and angles formed between the pyridine ring and carboxylic groups. For example, a study on 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate revealed a dihedral angle between the pyridine ring and the carboxy group, emphasizing the importance of intramolecular hydrogen bonding for the stability of the conformation (Wang & Feng, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyridine carboxylic acids include condensation reactions that are facilitated by various reagents. For example, pyridine-3-carboxylic anhydride (3-PCA) has been utilized as a versatile, practical, and inexpensive reagent for the condensation reaction between carboxylic acids and alcohols, highlighting the reactivity of these compounds (Mukaiyama & Funasaka, 2007).
科学的研究の応用
Application 1: Catalyst in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: 3-Propoxypyridine-2-carboxylic Acid (P2CA) has been used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . Pyrazolo[3,4-b]quinolinones are a product of multicomponent synthesis and show important biological properties .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield . The reaction proceeded through the carbocation intermediate .
- Results or Outcomes: The newly designed protocol very quickly constructed products conventionally under milder conditions . The yield of the reaction was excellent, ranging from 84% to 98% .
Application 2: Coformer in Cocrystallization
- Scientific Field: Crystallography
- Summary of the Application: 3-Propoxypyridine-2-carboxylic Acid has been used as a coformer in the cocrystallization with squaric acid . This process resulted in the formation of new complexes .
- Methods of Application: Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were obtained, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct .
- Results or Outcomes: The X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion . The other two complexes contained pyridine carboxylic acids in a cationic form . Preliminary studies on the fungistatic activity showed inhibiting properties against Poria placenta .
Safety And Hazards
特性
IUPAC Name |
3-propoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFABQUUYAJFFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599583 |
Source


|
| Record name | 3-Propoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypyridine-2-carboxylic Acid | |
CAS RN |
14440-94-9 |
Source


|
| Record name | 3-Propoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Propoxypicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)





